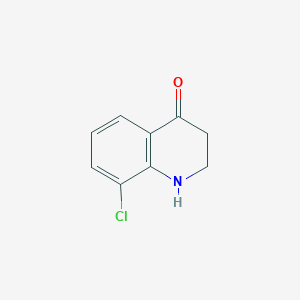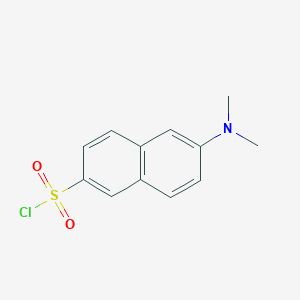
2-Dimethylaminonaphthalene-6-sulfonyl chloride
Overview
Description
2-Dimethylaminonaphthalene-6-sulfonyl chloride, also known as 6-(Dimethylamino)naphthalene-2-sulfonyl chloride, is a chemical compound with the molecular formula C12H12ClNO2S . It has an average mass of 269.747 Da and a monoisotopic mass of 269.027740 Da .
Molecular Structure Analysis
The molecular structure of 2-Dimethylaminonaphthalene-6-sulfonyl chloride consists of 12 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .
Physical And Chemical Properties Analysis
2-Dimethylaminonaphthalene-6-sulfonyl chloride has a density of 1.4±0.1 g/cm3, a boiling point of 434.0±25.0 °C at 760 mmHg, and a flash point of 216.3±23.2 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds . Its molar refractivity is 71.1±0.4 cm3, and its polar surface area is 46 Å2 .
Scientific Research Applications
Detection and Analysis of Amino Acids and Proteins
- 2-Dimethylaminonaphthalene-6-sulfonyl chloride, commonly known as dansyl chloride, is used extensively in protein chemistry for identifying N-terminal amino acids in peptides and proteins. The dansyl chloride reacts with amino groups, allowing for the fluorescent identification of amino acids after acid hydrolysis (Harris, 1988).
- The reagent forms stable, intensely fluorescent derivatives with amino acids, which can be separated and quantified using chromatography methods. This application is crucial for protein sequencing and understanding protein structures (Arnott & Ward, 1967).
Fluorogenic Labeling in Biological Research
- Dansyl chloride is increasingly used for fluorogenic labeling in various fields of biological research. Its ability to form fluorescent derivatives with compounds like peptides and phenolic compounds makes it a valuable tool in neurobiology and other areas (Leonard & Osborne, 1975).
Analytical Chemistry Applications
- It has been utilized for the quantitative analysis of small molecules like polyamines in biological samples, offering highly sensitive detection methods in chromatographic analyses (Brown et al., 1979).
Application in Studying Enzyme Reactions
- Dansyl chloride is used to study enzyme reactions, for instance, by labeling myosin A and investigating the effects on its ATPase activity. This application helps in understanding the biochemical properties and the active sites of enzymes (Kasuya & Takashina, 1965).
Use in Analyzing Plant and Insect Biochemistry
- The reagent has also been applied in the study of free amino acids in plants and insects, helping in the understanding of plant biochemistry and potential correlations with diseases (Barcelon, Mccoy & Donselman, 1983).
Studying Protein-Protein Interactions
- Dansyl chloride has been used in fluorescence polarization studies to detect protein-protein interactions, such as the binding of lysozyme to thyroglobulin, providing insights into molecular interactions and structural biology (Rawitch & Weber, 1972).
Examination of Molecular Dynamics
- The compound aids in the study of molecular dynamics, such as investigating the fluorescence lifetime and rotational correlation time in protein complexes, thereby contributing to our understanding of protein structure and behavior (Takeda & Yamamoto, 1990).
Analytical Method Development
- It is instrumental in developing sensitive assays for detecting and quantifying proteins and amino acids, even in minute quantities, which is critical in biochemical research and diagnostics (Schultz & Wassarman, 1977).
properties
IUPAC Name |
6-(dimethylamino)naphthalene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S/c1-14(2)11-5-3-10-8-12(17(13,15)16)6-4-9(10)7-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKFMFKDDZRROW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376340 | |
| Record name | 2-DIMETHYLAMINONAPHTHALENE-6-SULFONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dimethylaminonaphthalene-6-sulfonyl chloride | |
CAS RN |
60151-27-1 | |
| Record name | 2-DIMETHYLAMINONAPHTHALENE-6-SULFONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-2-benzopyran-1,3,4-trione 4-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B1620972.png)
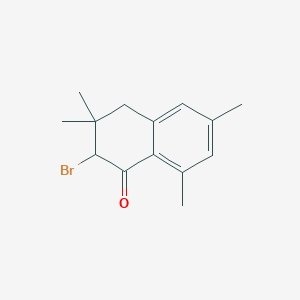

![2-[(Mesitylamino)carbonyl]-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate](/img/structure/B1620979.png)
![2-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B1620980.png)
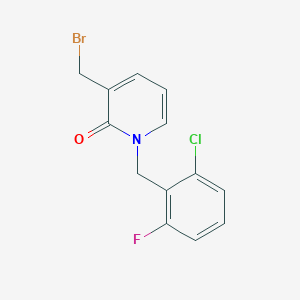
![3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde](/img/structure/B1620985.png)
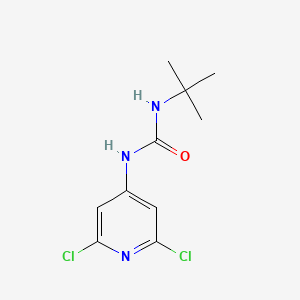
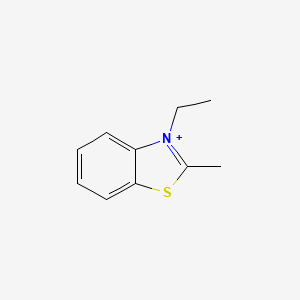
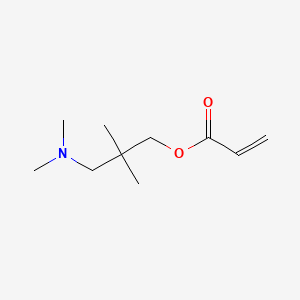
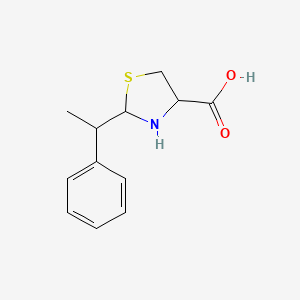
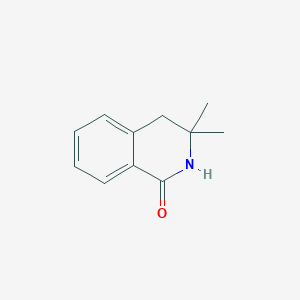
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B1620993.png)
